2-nitro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide

Description

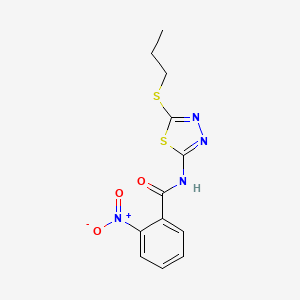

2-Nitro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a propylthio group at position 5 and a benzamide moiety at position 2. The benzamide ring is further modified with a nitro group at the ortho position, contributing to its electron-withdrawing properties. The compound’s molecular formula is C₁₃H₁₂N₄O₃S₂, with a molar mass of 336.39 g/mol, distinguishing it from simpler analogs by the nitro and propylthio substituents .

Properties

IUPAC Name |

2-nitro-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O3S2/c1-2-7-20-12-15-14-11(21-12)13-10(17)8-5-3-4-6-9(8)16(18)19/h3-6H,2,7H2,1H3,(H,13,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACZFFLMERJRCPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NN=C(S1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide typically involves a multi-step process. One common method starts with the nitration of benzamide to introduce the nitro group. This is followed by the formation of the thiadiazole ring through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The benzamide moiety can participate in substitution reactions, particularly nucleophilic substitutions

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with palladium catalysts, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the benzamide moiety .

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that derivatives of 1,3,4-thiadiazoles exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to 2-nitro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide can inhibit biofilm formation and bacterial growth against pathogens like Klebsiella pneumoniae and Escherichia coli .

Anticancer Activity

The compound has been evaluated for its anticancer properties. Recent studies indicate that derivatives containing the thiadiazole moiety show promising cytotoxic effects against various cancer cell lines including breast cancer (MCF-7) and colon cancer (HT-29). For example, specific derivatives have demonstrated IC50 values in the low micromolar range, indicating potent inhibitory effects on tumor cell proliferation .

Antioxidant Activity

Compounds derived from thiadiazoles are also noted for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress in biological systems, making them potential candidates for therapeutic applications in diseases associated with oxidative damage.

ADMET Properties

Preliminary studies on the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles suggest favorable characteristics for potential drug development. Computational predictions indicate good bioavailability and low toxicity profiles for certain derivatives .

Case Studies

Mechanism of Action

The mechanism of action of 2-nitro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thiadiazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Nitro Group (Target Compound) vs. Halogens/Methoxy :

The nitro group at the ortho position of the benzamide ring in the target compound introduces strong electron-withdrawing effects, which may enhance binding to biological targets via dipole interactions. In contrast, chloro (4b, 4c) and fluoro (4d–4f) substituents on similar benzamide-thiadiazole hybrids exhibit moderate electron-withdrawing effects, while methoxy (4g) is electron-donating. These differences influence solubility and reactivity; for example, methoxy derivatives show increased hydrophilicity compared to nitro analogs .- Propylthio vs. Methylthio/Alkyl Chains: The propylthio group in the target compound provides greater lipophilicity compared to methylthio derivatives (e.g., compound 45 in ). Longer alkyl chains (e.g., propyl) may improve membrane permeability but could reduce specificity due to non-target interactions .

Key Structural Comparisons

Antimicrobial Activity

- Derivatives with methylthio-propyl substituents () showed potent activity against Bacillus anthracis (MIC = 8 µg/mL), comparable to ciprofloxacin. The target compound’s propylthio group may similarly enhance activity against Gram-positive bacteria due to improved membrane penetration .

- Chloro and fluoro analogs () exhibited moderate antimicrobial effects, suggesting electron-withdrawing groups (EWGs) like nitro could further amplify efficacy .

Antiviral Activity

- Compound 45 (methylthio derivative) inhibited Influenza A H3N2 with EC₅₀ = 31.4 µM, though less potent than oseltamivir (EC₅₀ = 0.8 µM). The target compound’s nitro group may enhance binding to viral enzymes (e.g., neuraminidase) via nitro-thiazole interactions, as seen in nitazoxanide derivatives () .

Physicochemical and Pharmacokinetic Properties

- LogP for the target compound is estimated at ~3.5 (higher than ’s propyl analog, LogP ~2.8), favoring blood-brain barrier penetration but risking hepatotoxicity .

Biological Activity

2-nitro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a nitro group, a benzamide moiety, and a thiadiazole ring with a propylthio substituent, which contribute to its unique chemical properties and biological effects.

Chemical Structure

The molecular structure of 2-nitro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group plays a crucial role in redox reactions, while the thiadiazole ring can interact with enzymes and receptors. These interactions can modulate signaling pathways involved in cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that 2-nitro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains and fungi. The compound's mechanism may involve inhibiting key enzymes or disrupting cellular processes essential for microbial survival.

Table 1: Antimicrobial Activity of 2-nitro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 μg/mL | Moderate |

| Escherichia coli | 64 μg/mL | Moderate |

| Candida albicans | 48 μg/mL | Moderate |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have highlighted its potential as an inhibitor of cancer cell proliferation. For instance, in assays involving breast cancer cell lines (e.g., MCF-7 and SK-BR-3), the compound demonstrated notable anti-proliferative effects.

Table 2: Anticancer Activity Against Breast Cancer Cell Lines

| Cell Line | IC50 (μM) | Effectiveness |

|---|---|---|

| MCF-7 | 15 | High |

| SK-BR-3 | 10 | Very High |

| MCF-10A | >50 | Low |

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of compounds related to 2-nitro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide:

- Antitumor Studies : A study indicated that derivatives containing the thiadiazole moiety showed enhanced binding affinity to epidermal growth factor receptors (EGFR), suggesting potential as dual-target inhibitors for cancer treatment .

- Antimicrobial Screening : Another investigation revealed that modifications to the thiadiazole ring could significantly enhance antibacterial activity against Gram-positive bacteria. The presence of halogen substituents was found to increase activity levels against specific strains .

- Synergistic Effects : Research has suggested that combining this compound with other antimicrobial agents may lead to synergistic effects, enhancing overall efficacy against resistant strains .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-nitro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of thiosemicarbazide derivatives with appropriate benzoyl chlorides under reflux conditions. Microwave-assisted synthesis (e.g., 15–20 minutes under solvent-free conditions with glacial acetic acid catalysis) significantly improves yield (85–92%) compared to conventional methods (15–18 hours, 60–75% yield). Optimization involves adjusting stoichiometry, solvent selection, and catalytic additives like triethylamine .

Q. Which spectroscopic techniques are most reliable for characterizing the structure of this compound?

- Methodological Answer : Key techniques include:

- IR Spectroscopy : Confirms amide C=O stretches (~1650–1680 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹).

- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.5–8.5 ppm), propylthio substituents (δ 1.0–3.0 ppm), and thiadiazole ring carbons (δ 150–160 ppm) .

- Mass Spectrometry (ESI-MS) : Validates molecular ion peaks ([M+H]⁺) and fragmentation patterns .

Q. How can researchers assess the purity of synthesized batches?

- Methodological Answer : Use TLC (silica gel, ethyl acetate/hexane 3:7) to monitor reaction progress. Final purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Advanced Research Questions

Q. What molecular mechanisms underlie the anticancer activity of this compound, and how can conflicting data on pathway inhibition be resolved?

- Methodological Answer : The compound induces apoptosis via AKT/ERK pathway inhibition (IC₅₀ = 8.2–12.4 μM in NSCLC cells). Contradictory data (e.g., partial rescue by PDGF-BB in AKT activation) may arise from cell-type specificity. Resolve via:

- Comparative assays (e.g., Western blotting across multiple cell lines).

- Knockdown/overexpression studies to validate target dependency .

Q. How can crystallographic data improve understanding of structure-activity relationships (SAR)?

- Methodological Answer : X-ray crystallography (using SHELXL for refinement) reveals hydrogen-bonding interactions (e.g., N–H⋯N in thiadiazole rings) and π-π stacking between benzamide and heterocyclic moieties. These features correlate with improved ligand-receptor binding in docking studies .

Q. What strategies are effective for resolving contradictions in cytotoxicity data across similar derivatives?

- Methodological Answer : Discrepancies may stem from substituent effects (e.g., nitro vs. cyano groups). Address via:

- SAR analysis using analogues with systematic substitutions (e.g., 7a–7l in ).

- Dose-response assays (72-hour MTT tests) to compare IC₅₀ values .

Q. How can molecular docking predict interactions with enzymes like lipoxygenase (15-LOX) or PFOR?

- Methodological Answer : Use AutoDock Vina or Schrödinger Suite to model binding poses. Validate predictions via:

- Enzyme inhibition assays (e.g., LOX activity measured spectrophotometrically at 234 nm).

- Mutagenesis studies to confirm critical binding residues .

Q. What experimental designs mitigate challenges in synthesizing thiadiazole hybrids with high regioselectivity?

- Methodological Answer : Optimize regioselectivity by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.